2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopropylacetamide
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Overview
Description
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopropylacetamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
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Scientific Research Applications
Dual Enzyme Inhibition
One of the notable applications of compounds similar to 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopropylacetamide is their role as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell proliferation, making them attractive targets for anticancer therapy. For instance, Gangjee et al. (2008) synthesized derivatives that demonstrated potent dual inhibition of human TS and DHFR, suggesting significant therapeutic potential against cancer. This class of compounds, due to its dual inhibitory activity, could offer a more effective approach in cancer treatment by targeting two pivotal enzymes simultaneously (Gangjee et al., 2008).
Antitumor Activity
Another research application of these derivatives is in the realm of antitumor agents. Gangjee et al. (2009) explored the design, synthesis, and evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines. These compounds were synthesized as potential dual TS and DHFR inhibitors and as antitumor agents. The study showed that certain derivatives exhibited excellent dual inhibitory activities against human TS and DHFR, alongside nanomolar GI50 values against tumor cells in culture. The enhanced potency and spectrum of tumor inhibition demonstrated by these compounds underscore their potential as effective antitumor agents (Gangjee et al., 2009).
Structural and Activity Studies
Research into the structural aspects and activity profiles of these compounds further elucidates their potential therapeutic applications. For example, Gangjee et al. (2004) synthesized a series of nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines, aiming to explore their potential as TS inhibitors and antitumor agents. Although the target compounds did not significantly inhibit human recombinant TS, the study provided valuable insights into the structural requirements for enzyme inhibition, guiding future modifications to enhance therapeutic efficacy (Gangjee et al., 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-14(17-12-6-7-12)8-13-9-15(21)19-16(18-13)22-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNMIFSNHNXCFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.